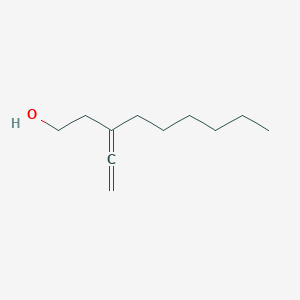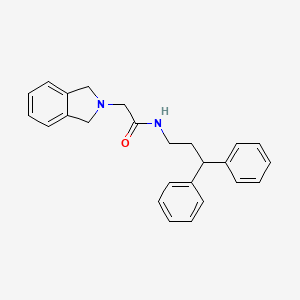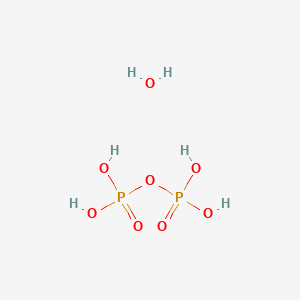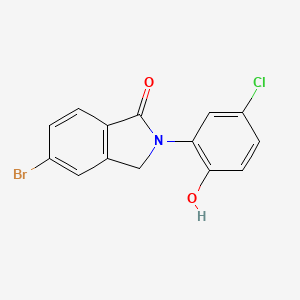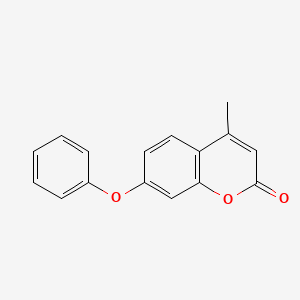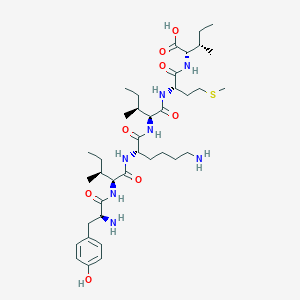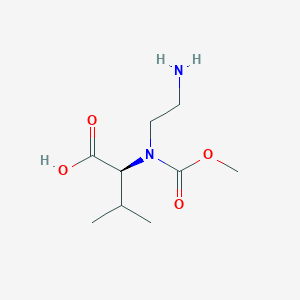![molecular formula C18H22INO2 B14208077 1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide CAS No. 824432-09-9](/img/structure/B14208077.png)
1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinium core with a butyl chain substituted with a phenylpropanoyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 4-bromobutyl acetate.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable base such as potassium carbonate.
Intermediate Formation: The intermediate 4-(pyridin-1-yl)butyl acetate is formed.
Final Step: The intermediate is then reacted with (2R)-2-phenylpropanoic acid chloride in the presence of a base like triethylamine to yield the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the butyl chain.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The pyridinium core can interact with nucleophilic sites, while the phenylpropanoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide can be compared with similar compounds such as:
1-Ethyl-4-methoxycarbonylpyridinium iodide: This compound has a similar pyridinium core but with different substituents, leading to different reactivity and applications.
1-Butyl-4-phenylpyridinium iodide: This compound has a butyl chain and a phenyl group, similar to the target compound, but lacks the ester linkage, resulting in different chemical properties.
Propriétés
Numéro CAS |
824432-09-9 |
|---|---|
Formule moléculaire |
C18H22INO2 |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
4-pyridin-1-ium-1-ylbutyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H22NO2.HI/c1-16(17-10-4-2-5-11-17)18(20)21-15-9-8-14-19-12-6-3-7-13-19;/h2-7,10-13,16H,8-9,14-15H2,1H3;1H/q+1;/p-1/t16-;/m1./s1 |
Clé InChI |
NWUISEAQUHKEPR-PKLMIRHRSA-M |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)C(=O)OCCCC[N+]2=CC=CC=C2.[I-] |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)OCCCC[N+]2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



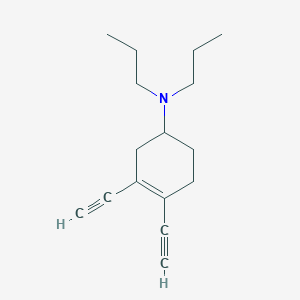
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
